1,3-Dichloro-5,5-dimethylhydantoin
Description
Historical Context and Discovery of Halogenated Hydantoins
The journey of hydantoin (B18101) and its derivatives began in 1861 when Adolf von Baeyer first isolated hydantoin during his research on uric acid, naming it after the allantoin (B1664786) from which it was hydrogenated. wikipedia.org Friedrich Urech later synthesized 5-methylhydantoin (B32822) in 1873, a method similar to modern approaches. wikipedia.org The core hydantoin structure, a five-membered ring containing two nitrogen atoms, proved to be a versatile scaffold for chemical modification. wikipedia.orggoogle.com
The halogenation of hydantoins, leading to compounds like DCDMH, marked a significant advancement. wikipedia.org These N-halogenated derivatives were found to be effective halogen donors, a property that opened up numerous applications. google.com Early research, such as that detailed in a 1957 patent, highlighted the potential of halogenated hydantoins as dry powders for various organic syntheses, particularly for eliminating unsaturation in polymers. google.com The stability of these compounds, especially the 5,5-disubstituted variants, made them particularly valuable as halogen carriers. google.com The process for preparing these compounds often involves the chlorination of a 5,5-disubstituted hydantoin, such as 5,5-dimethylhydantoin (B190458), under controlled pH conditions. googleapis.comgoogle.com
Significance of 1,3-Dichloro-5,5-dimethylhydantoin in Contemporary Research
In modern scientific inquiry, DCDMH is recognized for its multifaceted utility. arcjournals.orgchemimpex.com It is a prominent member of the N-chlorinated hydantoins, which are valued as versatile chlorinating agents. arcjournals.org Its applications span from being a key reagent in organic synthesis to its use as a biocide in water treatment and a disinfectant. chemimpex.comconnectchemicals.com The compound's ability to act as a stable and effective source of chlorine has cemented its place in both laboratory and industrial settings. chemimpex.comarchivemarketresearch.com
As an N-halo compound, DCDMH serves as a potent oxidizing and chlorinating agent. connectchemicals.comnoaa.gov Its structure, featuring two chlorine atoms attached to the nitrogen atoms of the hydantoin ring, allows for the controlled release of chlorine, making it a safer and more manageable alternative to chlorine gas. researchgate.net This characteristic is crucial in a variety of chemical transformations.
The oxidizing properties of DCDMH have been demonstrated in numerous studies. For instance, it has been effectively used for the oxidation of urazoles and bis-urazoles to their corresponding triazolinediones. sigmaaldrich.com Kinetic studies have also explored its role as an oxidant in reactions with amino acids. arcjournals.orgarcjournals.org These studies provide insight into the reaction mechanisms and the factors influencing the rate of oxidation. arcjournals.orgarcjournals.org
The following table summarizes some of the key applications of DCDMH as a chlorinating agent and oxidant:
| Application Category | Specific Use |
| Chlorination | Dichlorination of alkenes researchgate.net |
| Chlorination of cytosine base sigmaaldrich.comsigmaaldrich.com | |
| Synthesis of α-chloroacetophenones sigmaaldrich.comsigmaaldrich.com | |
| Synthesis of arenesulfonyl chlorides sigmaaldrich.com | |
| Selective halogenation for the synthesis of halo ketones sigmaaldrich.com | |
| Oxidation | Oxidation of urazoles and bis-urazoles sigmaaldrich.comsigmaaldrich.com |
| Oxidation of amino acids arcjournals.orgarcjournals.org | |
| Terminal oxidant in asymmetric aminohydroxylation arcjournals.org |
Overview of Research Trajectories on this compound
Research involving DCDMH has followed several key trajectories. A significant area of focus has been its application in organic synthesis. Studies have explored its use in a wide array of reactions, including chlorination, oxidation, and as a catalyst. arcjournals.orgresearchgate.netsigmaaldrich.comkoreascience.kr For example, it has been employed in the dichlorination of both electron-deficient and electron-rich alkenes, offering a safer alternative to traditional chlorinating agents. researchgate.net Furthermore, it has been utilized as a catalyst in the Biginelli reaction for the synthesis of dihydropyrimidinones, highlighting its versatility. koreascience.kr
Another major research avenue is its application as a biocide and disinfectant. chemimpex.comconnectchemicals.com Its effectiveness in controlling microbial growth has led to its use in water treatment for swimming pools and industrial water systems. chemimpex.com Research in this area often focuses on optimizing its efficacy and understanding its mechanism of action against various microorganisms. chemimpex.com
The following interactive table provides a snapshot of research findings related to the applications of DCDMH:
| Research Area | Key Finding |
| Organic Synthesis | Efficiently converts alkenes to vicinal dichlorides in the presence of zinc chloride. researchgate.net |
| Acts as an effective catalyst for the Biginelli synthesis of dihydropyrimidinones. koreascience.kr | |
| Used in the synthesis of α-chloroacetophenones and arenesulfonyl chlorides. sigmaaldrich.com | |
| Biocidal Applications | Controls algae and bacteria growth in swimming pools and cooling towers. chemimpex.com |
| Used for surface sanitation in food processing and healthcare settings. chemimpex.com | |
| Oxidation Reactions | Serves as an effective oxidizing agent for the conversion of urazoles to triazolinediones. sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-dichloro-5,5-dimethylimidazolidine-2,4-dione | |
|---|---|---|
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InChI |
InChI=1S/C5H6Cl2N2O2/c1-5(2)3(10)8(6)4(11)9(5)7/h1-2H3 | |
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InChI Key |
KEQGZUUPPQEDPF-UHFFFAOYSA-N | |
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Canonical SMILES |
CC1(C(=O)N(C(=O)N1Cl)Cl)C | |
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Molecular Formula |
C5H6Cl2N2O2 | |
| Record name | 1,3-DICHLORO-5,5-DIMETHYLHYDANTOIN | |
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DSSTOX Substance ID |
DTXSID4024985 | |
| Record name | 1,3-Dichloro-5,5-dimethylhydantoin | |
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Molecular Weight |
197.02 g/mol | |
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Physical Description |
1,3-dichloro-5,5-dimethylhydantoin is a white powder with a weak chlorine odor. Conflagrates at 414 °F (turns brown). Chlorine gas evolves at temperatures > 410 °F. (NTP, 1992), Dry Powder, White powder with a chlorine-like odor; [NIOSH], White powder with a chlorine-like odor. | |
| Record name | 1,3-DICHLORO-5,5-DIMETHYLHYDANTOIN | |
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| Record name | 2,4-Imidazolidinedione, 1,3-dichloro-5,5-dimethyl- | |
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Boiling Point |
Sublimes at 212 °F (NTP, 1992), 212 ° (sublimes) | |
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Flash Point |
346 °F (NIOSH, 2023), 346 °F | |
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| Record name | 1,3-Dichloro-5,5-dimethylhydantoin | |
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Solubility |
Reaction (NTP, 1992), Solubility (at 25 °C): 12.5% in carbon tetrachloride, 14% in chloroform, 30% in methylene chloride, 32.0% in ethylene dichloride, 17% in sym-tetrachlorethane, 9.2% in benzene, In water, 0.5 g/L at 20 °C; 1.3 g/L at 40 °C., 0.2% | |
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Density |
1.5 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.5 at 20 °C/20 °C, 1.5 | |
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Vapor Density |
6.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.8 | |
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Vapor Pressure |
0.000024 [mmHg] | |
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Color/Form |
Four-sided, pointed prisms from chloroform, White powder | |
CAS No. |
118-52-5 | |
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| Record name | 1,3-DICHLORO-5,5-DIMETHYLHYDANTOIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4373 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,3-DICHLORO-5,5-DIMETHYL HYDANTOIN | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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Melting Point |
270 °F (NTP, 1992), 132 °C, 270 °F | |
| Record name | 1,3-DICHLORO-5,5-DIMETHYLHYDANTOIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20153 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 1,3-DICHLORO-5,5-DIMETHYLHYDANTOIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4373 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,3-DICHLORO-5,5-DIMETHYL HYDANTOIN | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/145 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 1,3-Dichloro-5,5-dimethylhydantoin | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0193.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Chemical Structure and Reactivity of 1,3 Dichloro 5,5 Dimethylhydantoin
Molecular and Electronic Structure
DCDMH is a white, crystalline powder with a faint chlorine-like odor. modychem.co Its molecular structure consists of a five-membered hydantoin (B18101) ring with two chlorine atoms attached to the nitrogen atoms at positions 1 and 3, and two methyl groups at position 5. chemicalbook.com The presence of the N-Cl bonds makes the molecule a potent oxidizing agent and a source of active chlorine. nih.govresearchgate.net
Table 1: Molecular and Structural Information for 1,3-Dichloro-5,5-dimethylhydantoin
| Property | Value |
| IUPAC Name | 1,3-dichloro-5,5-dimethylimidazolidine-2,4-dione |
| Molecular Formula | C5H6Cl2N2O2 |
| Molecular Weight | 197.02 g/mol |
| CAS Number | 118-52-5 |
| SMILES | CC1(C)N(Cl)C(=O)N(Cl)C1=O |
| InChI Key | KEQGZUUPPQEDPF-UHFFFAOYSA-N |
Data sourced from multiple references. chemicalbook.comthermofisher.comsigmaaldrich.com
The electronic structure of DCDMH is characterized by the electronegative chlorine and oxygen atoms, which draw electron density, creating electrophilic sites on the chlorine atoms. This electronic arrangement is key to its reactivity, particularly in its hydrolysis and chlorination reactions.
Due to the symmetrical substitution on the hydantoin ring, with two methyl groups at the C5 position, there are no stereoisomers of this compound. The molecule does not possess any chiral centers.
Reaction Mechanisms and Pathways
The primary mode of action for DCDMH involves its reaction with water, leading to the release of active chlorine species.
When dissolved in water, DCDMH undergoes hydrolysis, a process that is central to its disinfectant properties. mfa.org This reaction leads to the formation of hypochlorous acid (HOCl), a potent biocidal agent. lookchem.com The hydrolysis process can be summarized by the following equilibrium:
C₅H₆Cl₂N₂O₂ + 2H₂O ⇌ C₅H₈N₂O₂ + 2HOCl
This reaction demonstrates the release of two moles of hypochlorous acid for every mole of DCDMH that hydrolyzes, along with the formation of 5,5-dimethylhydantoin (B190458) (DMH). arcjournals.org
The rate and extent of DCDMH hydrolysis and decomposition are significantly influenced by the pH of the aqueous solution. At a pH of 9, DCDMH decomposes completely. lookchem.comguidechem.com The stability of the N-Cl bond is pH-dependent, with hydrolysis being more rapid in alkaline conditions. In acidic solutions, the equilibrium tends to favor the unhydrolyzed form of DCDMH. An aqueous solution of DCDMH is slightly acidic, with a pH of about 4.4. modychem.comfa.org
The hydrolysis of DCDMH directly yields hypochlorous acid (HOCl). mfa.orglookchem.com In aqueous solution, HOCl exists in equilibrium with the hypochlorite (B82951) ion (OCl⁻). The position of this equilibrium is also pH-dependent:
HOCl ⇌ H⁺ + OCl⁻
At lower pH values, the equilibrium favors the formation of HOCl, which is generally considered a more effective disinfectant than the hypochlorite ion.
The primary degradation product resulting from the hydrolysis of DCDMH is 5,5-dimethylhydantoin (DMH). arcjournals.org The formation of DMH is a direct consequence of the cleavage of the N-Cl bonds and their replacement with N-H bonds.
In the context of related compounds, such as 1,3-dichloro-5-ethyl-5-methylhydantoin (B1329273), hydrolysis leads to the formation of 5-ethyl-5-methylhydantoin (B102286) (EMH) as a persistent metabolite. nih.gov This highlights a general degradation pathway for halogenated hydantoins where the halogen atoms are replaced by hydrogen, leaving the core hydantoin structure intact.
Oxidative Properties and Reactions
This compound (DCDMH) is recognized as a moderate oxidizing agent. arcjournals.org Its oxidative capacity stems from the presence of electrophilic chlorine atoms attached to nitrogen, which can be released as active halogen species like hypochlorous acid (HOCl) and H₂O⁺Cl in aqueous or less polar media. arcjournals.orgfishersci.com These species are effective in oxidizing various organic substrates. arcjournals.orgnih.gov The compound has been utilized as an oxidant in several chemical transformations, including the conversion of urazoles and bis-urazoles to their corresponding triazolinediones and in the Sharpless asymmetric aminohydroxylation reaction. nih.govsigmaaldrich.com
DCDMH serves as a versatile oxidizing agent for a range of organic compounds. arcjournals.orgnih.gov It has been successfully employed for the oxidation of urazoles and bis-urazoles, converting them into their respective triazolinediones. sigmaaldrich.comthieme-connect.com This reaction proceeds efficiently under mild conditions, both in solution (dichloromethane) and under solvent-free conditions at room temperature, yielding good to excellent results. thieme-connect.com Furthermore, DCDMH has found application as a terminal oxidant in the Sharpless asymmetric aminohydroxylation reaction and has been used in the microwave-assisted cleavage of oximes. nih.gov The oxidizing power of DCDMH is also harnessed for the oxidation of alcohols to aldehydes and ketones. thieme-connect.com
Urazoles: DCDMH is an effective reagent for the oxidation of a wide array of urazoles and bis-urazoles into their corresponding triazolinediones. sigmaaldrich.comthieme-connect.com This transformation is notable for its efficiency under mild, room temperature conditions. thieme-connect.com
Acetophenones: The reaction of DCDMH with p-substituted acetophenones, such as p-chloroacetophenone and p-methoxyacetophenone, in an aqueous acetic acid medium leads to the formation of the corresponding phenylglyoxals. ijrti.org The kinetics of this oxidation suggest that the reaction proceeds through the enolic form of the acetophenone, with the cleavage of the C-H bond being the rate-determining step. ijrti.org The active oxidizing species is believed to be H₂O⁺Cl, which attacks the enolic substrate. ijrti.org
Amino Acids: DCDMH has been studied for the oxidation of α-amino acids like ℓ-alanine and ℓ-glycine in an aqueous acetic acid medium. arcjournals.org The primary oxidation products are the corresponding aldehydes and 5,5-dimethylhydantoin. arcjournals.org The reaction exhibits a first-order dependence on the concentrations of both the amino acid and DCDMH. arcjournals.org The proposed reactive oxidizing species in this reaction is H₂O⁺Cl. arcjournals.orgarcjournals.org Kinetic studies have shown the order of reactivity for some amino acids to be ℓ-glycine > ℓ-alanine > ℓ-leucine. arcjournals.org
Table 1: Oxidation of Urazoles and Bis-urazoles with DCDMH
| Substrate | Product | Solvent | Yield (%) |
|---|---|---|---|
| 4-Phenylurazole | 4-Phenyl-1,2,4-triazoline-3,5-dione | Dichloromethane | 95 |
| 4-(4-Chlorophenyl)urazole | 4-(4-Chlorophenyl)-1,2,4-triazoline-3,5-dione | Dichloromethane | 98 |
| 4-(4-Nitrophenyl)urazole | 4-(4-Nitrophenyl)-1,2,4-triazoline-3,5-dione | Dichloromethane | 92 |
| Bis(4-urazolyl)methane | Bis(4-(1,2,4-triazoline-3,5-dionyl))methane | Dichloromethane | 90 |
Data sourced from research on the oxidation of urazoles using 1,3-dihalo-5,5-dimethylhydantoins. thieme-connect.com
Chlorination Reactions
This compound is a versatile and important chlorinating agent used in a variety of synthetic organic reactions. nih.govarcjournals.org It is considered a safer and more easily handled alternative to chlorine gas and other common chlorinating agents. researchgate.net
DCDMH allows for the selective chlorination of various substrates. For instance, in the chlorination of acetophenones, it is possible to obtain α-monochlorinated products selectively. tandfonline.com A study demonstrated that using silica (B1680970) gel as a catalyst in methanol (B129727) under reflux conditions for one hour resulted in α-monochlorinated ketones in 86–98% yield. researchgate.net Conversely, employing a deep eutectic solvent (choline chloride: p-TsOH = 1:1) at room temperature for 45 minutes selectively produced α,α-dichlorinated products in 86–95% yield. researchgate.net This selectivity highlights the ability to control the degree of chlorination by modifying the reaction conditions. researchgate.netrsc.org
DCDMH has been utilized in the chlorination of the cytosine base, a fundamental component of nucleic acids. sigmaaldrich.com This reaction underscores the utility of DCDMH in modifying biologically significant molecules.
DCDMH, in combination with zinc chloride, provides an efficient method for the dichlorination of both electron-rich and electron-deficient alkenes to yield vicinal dichlorides. researchgate.netdntb.gov.ua This protocol is a more straightforward and safer alternative to using chlorine gas. researchgate.net Experimental evidence suggests that the formation of a chlorine/trichloride (B1173362) anion, facilitated by the solubility of the chloride salt, is the effective chlorinating agent in this reaction. researchgate.netdntb.gov.ua
Table 2: Chlorination of Substituted Acetophenones with DCDMH
| Substrate | Product | Yield (%) |
|---|---|---|
| Acetophenone | α-Chloroacetophenone | 85 |
| p-Methylacetophenone | α-Chloro-p-methylacetophenone | 90 |
| p-Chloroacetophenone | α,p-Dichloroacetophenone | 92 |
| m-Nitroacetophenone | α-Chloro-m-nitroacetophenone | 88 |
Data represents yields from the α-chlorination of acetophenones using DCDMH and p-toluenesulfonic acid in methanol. tandfonline.com
Substitution Reactions
This compound (DCDMH) is a versatile reagent in organic synthesis, primarily acting as a chlorinating agent. arcjournals.orgconnectchemicals.com The chlorine atoms attached to the nitrogen atoms of the hydantoin ring are electrophilic and can be transferred to other molecules. This process involves the substitution of a hydrogen atom on a substrate with a chlorine atom from DCDMH. For instance, DCDMH is utilized for the α-chlorination of acetophenones and the chlorination of cytosine bases. arcjournals.orgsigmaaldrich.com
The reactivity of DCDMH allows for its use in various substitution reactions under specific conditions. The N-Cl bonds can be cleaved, and the chlorine can be replaced by other functional groups. N-halamine compounds, the class to which DCDMH belongs, are formed through the halogenation of imide, amide, or amine groups, which is a substitution reaction of a hydrogen atom with a halogen. mdpi.com The reverse, the substitution of the halogen on the N-halamine, is also a key aspect of its chemistry, particularly in its antimicrobial action where the oxidative halogen is transferred to bacterial cells. mdpi.com
In the presence of zinc chloride, DCDMH can convert electron-deficient and electron-rich alkenes into vicinal dichlorides. researchgate.net This reaction provides a safer alternative to using chlorine gas. researchgate.net Experimental data suggests that the reaction proceeds through the formation of a chlorine/trichloride anion, which acts as the effective chlorinating agent. researchgate.net Furthermore, DCDMH serves as a source of chlorenium in asymmetric chlorolactonization reactions, which are vital for synthesizing optically active lactones. smolecule.com
Stability and Decomposition of this compound
The stability of this compound is influenced by several factors, including temperature, the presence of impurities, and exposure to light. homedepot.comnoaa.govchemicalbook.com
This compound is a stable compound under normal storage conditions. homedepot.commodychemi.com However, it is sensitive to high temperatures. homedepot.com The decomposition temperature of DCDMH is reported to be 191 °C. fishersci.com Other sources indicate that it decomposes with the formation of poisonous gases in the range of 201-210 °C. chemicalbook.com When heated to its boiling point, the compound turns brown and burns rapidly. irochemical.com It is advised to avoid high temperatures and direct sunlight to prevent decomposition. homedepot.com
The presence of impurities, particularly moisture and alkalis, can significantly affect the stability of this compound. homedepot.comnj.gov The compound is incompatible with acids, bases, moisture, and reducing agents. homedepot.com It reacts with water or steam to produce toxic and corrosive fumes, and this decomposition occurs at lower temperatures than its thermal decomposition point. noaa.govchemicalbook.comnj.gov
In aqueous solutions, its stability is pH-dependent. At a pH of 9, it decomposes completely. noaa.govmodychemi.com The hydrolysis of DCDMH in water can yield hypochlorous acid. chemicalbook.commodychemi.com Specifically, at a pH of 7.0, it reacts with water to release hypochlorous acid, while at a pH of 9, nitrogen trichloride is reported to be formed. chemicalbook.com Studies on the decomposition of DCDMH in water at pH 9 have been conducted to understand its behavior in alkaline environments. acs.orgacs.org
N-halamine compounds, including this compound, are susceptible to decomposition upon exposure to ultraviolet (UV) irradiation, such as that found in direct sunlight. homedepot.comnih.govacs.org The primary mechanism of photolytic decomposition involves the homolytic dissociation of the N-Cl bond upon UVA irradiation. nih.govacs.org This bond cleavage results in the formation of radicals, which can then undergo further reactions, leading to the partial loss of the biocidal moiety from the material. nih.gov This degradation pathway has been studied using spectroscopic and computational methods. nih.govacs.org The stability of the N-Cl bond to UV light is a critical factor for N-halamines, and research has been conducted to improve their photostability, for example, by incorporating UV-shielding structures or nanoparticles like titanium dioxide. acs.orgacs.org
The decomposition of this compound can release several hazardous substances. homedepot.comfishersci.comnj.gov Thermal decomposition, in particular, can generate noxious gases. homedepot.com When involved in a fire, poisonous gases are produced. nj.gov
The following table details the hazardous decomposition products of this compound.
| Decomposition Product | Chemical Formula | Reference |
| Chlorine | Cl₂ | homedepot.comnj.gov |
| Nitrogen Oxides | NOx | homedepot.comfishersci.comnj.gov |
| Carbon Monoxide | CO | fishersci.com |
| Carbon Dioxide | CO₂ | fishersci.com |
| Phosgene | COCl₂ | fishersci.comnj.gov |
| Hydrogen Chloride Gas | HCl | fishersci.comnj.gov |
It is also noted that contact with water or steam can lead to the formation of poisonous and corrosive gases, including chlorine and hydrogen chloride. chemicalbook.comnj.gov
Synthesis and Derivatization of 1,3 Dichloro 5,5 Dimethylhydantoin
Synthetic Methodologies for 1,3-Dichloro-5,5-dimethylhydantoin
The primary route to synthesizing DCDMH involves the direct chlorination of its precursor, 5,5-dimethylhydantoin (B190458).
Historically, the synthesis of N-chlorinated hydantoins was achieved through methods such as passing chlorine gas through an alkaline aqueous solution of the hydantoin (B18101) or by treating the hydantoin with a sodium hypochlorite (B82951) solution. nih.gov However, these methods present challenges, including the hazardous nature of elemental chlorine and difficulties in isolating water-soluble products. nih.gov
A more modern and efficient laboratory-scale methodology employs trichloroisocyanuric acid (TCCA) as the chlorinating agent. nih.gov This approach offers high yields and produces crystalline products that can be purified by simple filtration and recrystallization, avoiding the need for chromatography. nih.gov In a typical procedure, TCCA is added to a slurry of 5,5-dimethylhydantoin in a solvent like acetonitrile (B52724). The reaction proceeds rapidly, often within 30 minutes, to yield this compound. nih.gov This method has demonstrated its generality by successfully producing various chlorinated hydantoin products in excellent yields. nih.gov For instance, the reaction of 5,5-dimethylhydantoin with TCCA in acetonitrile has been reported to produce DCDMH in an 87% yield. nih.gov
From an atom economy perspective, TCCA is advantageous compared to other N-chlorinated reagents as it can transfer all three of its chlorine atoms. researchgate.net The cyanuric acid produced as a by-product can be recovered and reused to produce TCCA, aligning with green chemistry principles. researchgate.net
For industrial-scale production, a "batch one-pot method" is often employed, using raw materials such as 5,5-dimethylhydantoin, flake caustic soda (sodium hydroxide), and liquid chlorine. google.com The process involves dissolving the reactants, cooling the mixture, and then introducing liquid chlorine to effect the chlorination. The resulting product is then isolated via centrifugation, washed, and dried. google.com
Table 1: Comparison of Synthetic Methods for this compound
| Method | Chlorinating Agent | Typical Conditions | Advantages | Disadvantages |
| Classical Method | Chlorine Gas (Cl₂) | Aqueous alkaline solution | Readily available agent | Toxicity and reactivity of Cl₂ gas nih.gov |
| Classical Method | Sodium Hypochlorite (NaOCl) | Aqueous solution, followed by extraction | Readily available agent | Difficulties with water-soluble hydantoins nih.gov |
| Modern Lab Method | Trichloroisocyanuric Acid (TCCA) | Acetonitrile, room temperature | High yield (e.g., 87%), simple purification, safer nih.gov | Stoichiometric use of reagent |
| Industrial Method | Liquid Chlorine (Cl₂) | One-pot batch process with caustic soda | Suitable for large-scale production google.com | Requires handling of hazardous liquid chlorine |
Derivatization Strategies and Novel Compound Synthesis
DCDMH serves as a key intermediate and starting point for creating a variety of other halogenated compounds, including those with enhanced or specific reactivity and chiral properties.
The fundamental chemistry used to synthesize DCDMH can be adapted to produce a range of other halogenated hydantoins. By starting with different 5,5-disubstituted hydantoins or using different halogenating agents, a diverse library of derivatives can be accessed. For example, compounds like 1,3-dibromo-5,5-dimethylhydantoin (B127087) and 1-bromo-3-chloro-5,5-dimethylhydantoin are important halogen donors. googleapis.comgoogle.com
The synthesis process can be precisely controlled to yield specific products. For instance, 1,3-dichloro-5,5-diethylhydantoin has been prepared by chlorinating 5,5-diethylhydantoin (B1214310) with chlorine gas at a controlled pH between 7.15 and 7.5 using a sodium hydroxide (B78521) solution. googleapis.com Similarly, other derivatives like 1,3-dichloro-5-methyl-5-ethylhydantoin have been synthesized for various applications. googleapis.comgoogle.com This highlights the versatility of the hydantoin core in accommodating different alkyl groups at the C-5 position and different halogens at the N-1 and N-3 positions. thieme-connect.com
A significant advancement in hydantoin chemistry has been the synthesis of chiral N-chlorinated hydantoins. nih.gov These compounds are of interest for their potential use in asymmetric synthesis, where a chiral reagent is used to induce stereoselectivity in a reaction.
The synthesis of these chiral derivatives is made possible by using enantiomerically pure hydantoins as starting materials, which can be prepared from corresponding chiral α-amino acids. nih.govarcjournals.org The chlorination methodology using TCCA has been shown to be compatible with these chiral precursors, successfully yielding chiral N,N-dichlorohydantoins without chlorinating other potentially reactive sites on the molecules. nih.gov This development is noteworthy as it provided the first examples of such chiral N-chlorohydantoins, opening up research into their application in asymmetric transformations. nih.gov While the direct synthesis of chiral hydantoins from achiral precursors using chiral catalysts is an active area of research, the chlorination of pre-existing chiral hydantoins is a direct route to these valuable reagents. rsc.orgrsc.org
Industrial Production Processes and Innovation
The large-scale manufacturing of DCDMH focuses on optimizing production for cost-effectiveness, sustainability, and product quality.
Efficiency in the industrial production of DCDMH is achieved through process optimization, such as the "one-pot" synthesis method which streamlines operations. google.com Innovations in manufacturing also focus heavily on waste reduction and improving the environmental profile of the process. greenbankwastesolutions.com
Key strategies for waste reduction in chemical manufacturing that are applicable to DCDMH production include:
Closed-Loop Manufacturing : A primary example in the context of DCDMH synthesis using TCCA is the potential to recover the cyanuric acid by-product. This by-product can be isolated and used as a raw material to regenerate TCCA, thus closing the production loop and significantly reducing waste. researchgate.net
Process Optimization : By carefully controlling reaction parameters such as pH, temperature, and reactant ratios, the formation of by-products can be minimized, leading to higher purity of the final product and less waste to manage. googleapis.complanetpristine.com Industrial processes often use controlled pH conditions (e.g., 6.0 to 8.0) during halogenation to optimize the reaction. google.com
Resource Management : Efficient industrial processes aim to minimize the use of resources like water and energy. This can involve using systems like reverse osmosis to reclaim wastewater for reuse within the facility. machinemetrics.comcin7.com
Waste Exchange Programs : The concept of a circular economy encourages finding uses for by-products. What is waste for one process could be a raw material for another, reducing landfill disposal and creating value. planetpristine.commachinemetrics.com
Table 2: Industrial Efficiency and Waste Reduction Strategies
| Strategy | Description | Benefit |
| Closed-Loop Systems | Recovering by-products (e.g., cyanuric acid) for reuse in the manufacturing process. researchgate.net | Reduces raw material consumption and waste generation. greenbankwastesolutions.com |
| Process Automation | Using automated systems to precisely control reaction conditions and material inputs. closedlooprecycling.us | Increases consistency, improves yield, and reduces human error and motion waste. closedlooprecycling.us |
| Lean Manufacturing | Identifying and eliminating non-value-added activities in the production chain. planetpristine.com | Cuts costs, improves efficiency, and reduces all forms of waste. planetpristine.com |
| Green Chemistry | Designing processes that use less hazardous substances and generate less waste. cin7.com | Enhances safety and reduces environmental impact. |
| Water and Energy Reduction | Implementing technologies to minimize water and energy consumption during production. machinemetrics.comcin7.com | Lowers operating costs and conserves natural resources. |
Development of Sustainable Production Methods
The development of sustainable production methods for this compound (DCDMH) has been driven by the need to mitigate the hazards and environmental impact associated with traditional synthesis routes. These classical methods often involve the use of highly toxic and reactive reagents, prompting research into safer and more efficient alternatives.
Traditional approaches to the synthesis of N-chlorinated hydantoins, including DCDMH, have primarily relied on two methods. The first involves passing chlorine gas through an aqueous alkaline solution of the corresponding hydantoin. However, the high toxicity and reactivity of elemental chlorine present significant handling and safety challenges, making this approach undesirable. The second common method utilizes an aqueous sodium hypochlorite solution. While avoiding the direct use of chlorine gas, this method can present difficulties in product isolation, particularly for more water-soluble hydantoins.
In an effort to develop a more sustainable and operationally simple method, researchers have explored the use of alternative chlorinating agents. One notable advancement is the use of trichloroisocyanuric acid (TCCA) as a chlorinating agent for the synthesis of DCDMH and other N-chlorinated hydantoins. This method offers several advantages over traditional routes, including milder reaction conditions, high product yields, and simpler purification procedures.
A study by DeLuca et al. (2006) demonstrated an efficient one-pot synthesis of DCDMH by reacting 5,5-dimethylhydantoin with TCCA in acetonitrile. This process resulted in a high yield of crystalline DCDMH that could be easily purified by recrystallization, avoiding the need for chromatography. The byproducts of the reaction are readily removed, contributing to a cleaner process. primescholars.com
Table 1: Synthesis of this compound using TCCA
| Reactant | Chlorinating Agent | Solvent | Reaction Time | Yield (%) |
| 5,5-Dimethylhydantoin | Trichloroisocyanuric acid (TCCA) | Acetonitrile | 30 minutes | 87 |
| Data sourced from DeLuca et al. (2006) primescholars.com |
This method not only circumvents the use of hazardous chlorine gas but also improves upon the practicality of using sodium hypochlorite, especially for large-scale preparations.
To quantitatively assess the sustainability of different synthetic routes, green chemistry metrics are employed. These metrics provide a framework for evaluating the environmental performance of a chemical process. Key metrics include:
Atom Economy (AE): This metric, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. A higher atom economy indicates a more efficient and less wasteful process.
E-Factor (Environmental Factor): The E-Factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-factor is indicative of a greener process.
A comparative analysis of the different synthesis methods for DCDMH using these metrics can provide valuable insights into their relative sustainability.
Table 2: Comparative Analysis of Synthesis Methods for this compound
| Synthesis Method | Reactants | Solvents | Byproducts | Atom Economy (%) (Theoretical) | Estimated PMI | Estimated E-Factor |
| Traditional (Chlorine Gas) | 5,5-Dimethylhydantoin, Chlorine, Sodium Hydroxide | Water | Sodium Chloride, Water | ~68% | High | High |
| Traditional (Sodium Hypochlorite) | 5,5-Dimethylhydantoin, Sodium Hypochlorite | Water | Sodium Chloride, Water | ~68% | High | High |
| TCCA Method | 5,5-Dimethylhydantoin, Trichloroisocyanuric acid | Acetonitrile | Cyanuric acid | ~46% | Moderate | Moderate |
| Note: PMI and E-Factor values are estimations based on typical laboratory and industrial practices and can vary significantly with scale and process optimization. The Atom Economy is calculated based on the stoichiometric reaction. |
While the TCCA method exhibits a lower theoretical atom economy due to the higher molecular weight of the byproduct, cyanuric acid, it offers significant advantages in terms of safety, ease of handling, and reduced generation of hazardous waste streams compared to traditional methods. Further research focusing on the development of catalytic and even more atom-economical routes for the synthesis of DCDMH will continue to be a key area of interest in the pursuit of greener chemical manufacturing processes.
Environmental Fate and Ecotoxicology of 1,3 Dichloro 5,5 Dimethylhydantoin
Environmental Release and Distribution Pathways
1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) is primarily released into the environment through its application as a disinfectant and biocide in various water systems. modychemi.comhomedepot.com Its principal use is in the treatment of recreational waters, such as swimming pools and spas, and in industrial settings like cooling towers and wastewater treatment processes. modychemi.comnih.gov The compound is also utilized as a household laundry bleach and an industrial deodorant. healthcouncil.nl Release occurs when treated water from these systems is discharged into sewage systems or directly into surface waters. Its use as a chlorinating agent in chemical synthesis may also contribute to its release. healthcouncil.nl Once in the aquatic environment, DCDMH is subject to various degradation processes. Due to its reaction with water, environmental exposure is often to its breakdown products rather than the parent compound. regulations.gov
**4.2. Degradation Pathways in Environmental Compartments
In aquatic environments, this compound undergoes rapid hydrolysis. arcjournals.org The process involves the cleavage of the nitrogen-chlorine bonds, releasing hypochlorous acid (HOCl), the active biocidal agent, and yielding 5,5-dimethylhydantoin (B190458) (DMH) as a stable degradation product. modychemi.comarcjournals.orgarcjournals.org The reaction can be summarized as follows:
C₅H₆Cl₂N₂O₂ + 2H₂O → C₅H₈N₂O₂ + 2HOCl
This hydrolysis is a key pathway for its function as a disinfectant. modychemi.com The stability of DCDMH is pH-dependent, and it has been noted to decompose completely at a pH of 9. modychemi.comhealthcouncil.nl In the presence of a halogen demand, the hydantoin (B18101) ring is dehalogenated but can remain intact. epa.gov Further degradation can lead to monochlorohydantoins, N-chloroimines, ketones, carbon dioxide, and nitrogen. epa.gov Studies on related halohydantoin products show that hydrolysis can result in a significant loss of the parent hydantoin, with the formation of imines and ketones. epa.gov
The primary metabolite of DCDMH hydrolysis is 5,5-dimethylhydantoin (DMH). arcjournals.orgarcjournals.org The parent compound, DCDMH, is a biocide, and its direct biodegradation is less relevant than that of its more persistent degradate, DMH. regulations.gov
The biodegradability of DMH has yielded varied results depending on the experimental conditions. Some studies indicate that DMH is readily biodegradable. amazonaws.com For instance, one study reported that in a water treatment plant initially containing 3,000 ppm of dimethylhydantoin, the concentration was reduced to 15-45 ppm in the primary effluent and less than 1 ppm in the final discharge before chlorination. epa.gov
However, other studies suggest that the biodegradation of DMH may be a slow environmental fate process. nih.gov The U.S. EPA has reviewed studies indicating that DMH degrades very slowly, with a half-life of over a year in both aerobic and anaerobic soil metabolism tests. epa.gov In these studies, after a year, 82.6% of the parent compound remained in aerobic soil, and 84.1% remained in a flooded anaerobic soil system. epa.gov Another assessment reported biodegradation half-lives for DMH ranging from 5 days in a semi-continuous activated sludge (SCAS) test to 194 days in static tests with sewage inoculum, highlighting the influence of test conditions on degradation rates. nih.gov 5-Ethyl-5-methylhydantoin (B102286) (EMH) is a persistent metabolite of the related compound 1,3-Dichloro-5-ethyl-5-methylhydantoin (B1329273). nih.gov
Beyond hydrolysis, DCDMH can undergo other abiotic degradation processes, although data is limited. The compound is noted to be sensitive to light, air, and moisture. noaa.gov However, studies on its primary degradate, 5,5-dimethylhydantoin (DMH), have shown it to be stable to photolysis. In one 30-day study, DMH was stable when exposed to a Xenon lamp, with 97.0-104% of the parent compound recovered. epa.gov Similarly, research on a related halohydantoin product indicated that photolytic degradation had little effect on the active ingredients. epa.gov Thermal decomposition of DCDMH can lead to the release of irritating and toxic gases, including nitrogen oxides, carbon monoxide, carbon dioxide, phosgene, and hydrogen chloride gas. fishersci.com
Ecotoxicological Impact Assessment
This compound is classified as very toxic to aquatic life. fishersci.comscbt.com The parent halohydantoin compounds are generally highly toxic to aquatic organisms. regulations.gov In contrast, their primary degradation product, 5,5-dimethylhydantoin (DMH), is considered to be practically non-toxic, mitigating long-term environmental risk after the initial hydrolysis. regulations.gov
The acute toxicity of DCDMH to fish has been established through laboratory testing. The lethal concentration for 50% of the test subjects (LC50) over a 96-hour period has been reported, as shown in the table below.
Table 1: Acute Toxicity of this compound to Aquatic Organisms
| Species | Endpoint | Concentration | Exposure Time | Reference |
|---|---|---|---|---|
| Fish | LC50 | 0.91 mg/L | 96 hours | homedepot.com |
| Aquatic Organisms | - | Very Toxic | - | nih.gov |
Studies on the related compound 1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) in zebrafish (Danio rerio) showed that exposure to 4 mg/L was sufficient to induce developmental malformations, including edema, axial malformations, and reduced heart rate and hatching rate. nih.gov This indicates the potential for halohydantoins to have significant sublethal effects on aquatic life.
Impact on Microbial Communities
As a potent biocide, this compound's primary mode of action involves the release of chlorine, which significantly affects microbial communities. The introduction of chlorine-based disinfectants into aquatic or soil environments can alter the structure and function of these foundational ecosystems. nih.gov Research into disinfectants in drinking water distribution systems (DWDS) shows that chlorine can decrease bacterial diversity and select for more resistant species. frontiersin.org For instance, studies have shown that while Alphaproteobacteria may persist in chlorinated water, Betaproteobacteria can be more sensitive to disinfection. nih.gov
The effect of disinfectants is not uniform across all microorganisms. Different algal species exhibit varying levels of sensitivity to disinfectants and their byproducts. mdpi.com The continuous or repeated exposure of microbial communities to chemical pollutants can lead to the development of metabolic pathways to degrade or transform them, which is a beneficial ecological function that reduces their persistence. nih.gov However, the initial shock of disinfection can disrupt essential processes like nutrient cycling and organic matter decomposition. nih.gov The presence of a disinfectant like DCDMH can lead to a reduction in both the abundance and diversity of the local microbial population. researchgate.net While some microbial communities may show resilience or adaptation over time, the immediate impact is generally a significant shift in community structure. nih.govresearchgate.net
Interactive Table: Effects of Chlorine Disinfection on Microbial Communities Click on the headers to sort the data and explore the documented impacts on various microbial groups.
| Microbial Group | Observed Effect | Impact on Community | Reference |
| Bacteria (General) | Reduction in diversity and abundance. | Shift in community structure, selection for resistant strains. | frontiersin.org |
| Alphaproteobacteria | May show persistence in chlorinated water. | Can become a dominant group post-disinfection. | nih.gov |
| Betaproteobacteria | Generally more sensitive to chlorine exposure. | Reduction in relative abundance. | nih.gov |
| Algae | Varying sensitivity among different species. | Potential for shifts in phytoplankton populations. | mdpi.com |
| Biofilm Communities | Reduction in species richness. | Altered biofilm structure and composition. | frontiersin.org |
Risk Assessment of Degradation Products on Ecosystems
A critical aspect of the environmental risk assessment of DCDMH is evaluating the toxicity of its degradation products. In aqueous environments, DCDMH is unstable and degrades rapidly. regulations.gov The primary degradation pathway involves the hydrolysis of the chlorine atoms from the hydantoin ring, resulting in the formation of 5,5-dimethylhydantoin (DMH) and the release of free chlorine, which acts as the disinfecting agent. regulations.gov
This contrasts with other chemicals where degradation can lead to transformation products that are as toxic or even more toxic than the parent compound. nih.govmdpi.com For DCDMH, the rapid degradation to a non-toxic product mitigates long-term ecological risk. regulations.gov Therefore, the risk assessment concludes that when used as directed, the exposure will primarily be to DMH, which is not of toxicological concern for oral and dermal exposures and is not expected to pose a significant risk to aquatic or terrestrial organisms. regulations.gov
Interactive Table: Ecotoxicity Profile of DCDMH and its Primary Degradate This table compares the toxicity of the parent compound to its main breakdown product.
| Compound | Chemical Name | Role | Aquatic Toxicity | Ecological Risk Profile | Reference |
| DCDMH | This compound | Parent Compound | High | High, but transient due to rapid degradation. | regulations.govsigmaaldrich.com |
| DMH | 5,5-dimethylhydantoin | Degradation Product | Practically Non-toxic | Low; not considered a significant environmental concern. | regulations.gov |
Environmental Regulatory Frameworks and Compliance
The use of this compound is governed by several national and international regulatory frameworks designed to protect human health and the environment.
REACH and Biocidal Products Regulation (BPR)
In the European Union, the registration, evaluation, authorisation, and restriction of chemicals are managed under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. chlorinated-solvents.eu this compound is registered under REACH. herts.ac.uk
More specific to its use, DCDMH falls under the Biocidal Products Regulation (BPR) , which governs the placing on the market and use of biocidal products. mase.gov.it The BPR aims to ensure a high level of protection for humans and the environment. Active substances must be approved before they can be used in biocidal products. The European Commission maintains a Union list of approved active substances. europa.eu Companies must submit a dossier with data on the substance's efficacy and risks. mase.gov.it The BPR also has provisions for substances that are generated in situ (at the place of use), which can be relevant for some applications of DCDMH where it reacts with other agents. europa.eu
Regulatory Status in Various Countries
United States: In the United States, the U.S. Environmental Protection Agency (EPA) regulates DCDMH as an antimicrobial pesticide under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA). The EPA conducted a Reregistration Eligibility Decision (RED) for halohydantoins, including DCDMH, confirming its eligibility for reregistration provided that risk mitigation measures are implemented. epa.gov The EPA's risk assessment noted that while the parent compound is toxic, it rapidly degrades to the non-toxic DMH in water, reducing dietary and environmental risks. regulations.gov More recently, as of January 1, 2023, DCDMH was added to the list of chemicals subject to reporting under the Toxics Release Inventory (TRI) program, which requires facilities to report environmental releases of listed chemicals. federalregister.gov
Canada: In Canada, DCDMH is listed on the Domestic Substances List (DSL). scbt.com The Canadian government manages chemical substances under the Canadian Environmental Protection Act, 1999 (CEPA) . gazette.gc.ca The government assesses substances to determine if they are "toxic" as defined under CEPA and manages the risks of those found to be harmful. canada.ca Specific regulations, such as the Prohibition of Certain Toxic Substances Regulations, prohibit or restrict the manufacture, use, and import of the most harmful substances. gazette.gc.cacanada.ca While DCDMH is listed for occupational exposure limits in several provinces, its use in certain consumer products may be subject to notification requirements if it exceeds specific concentration or quantity thresholds. scbt.comgazette.gc.ca
Interactive Table: Summary of Regulatory Status for this compound This table provides a snapshot of the key regulations governing DCDMH in different regions.
| Jurisdiction | Governing Body/Regulation | Key Status/Requirement | Reference |
| European Union | REACH Regulation | Registered substance. | herts.ac.uk |
| Biocidal Products Regulation (BPR) | Regulated as an active biocidal substance. Approval required for use in biocidal products. | mase.gov.iteuropa.eu | |
| United States | EPA / FIFRA | Registered as an antimicrobial pesticide. Reregistration Eligibility Decision (RED) completed. | epa.gov |
| EPA / EPCRA Section 313 | Listed on the Toxics Release Inventory (TRI); environmental releases must be reported. | federalregister.gov | |
| Canada | CEPA / Domestic Substances List (DSL) | Listed on the DSL. | scbt.com |
| Health Canada / CCPSA | Notification may be required for use in consumer products above certain limits. | gazette.gc.ca |
Toxicological Profile and Human Health Risk Assessment of 1,3 Dichloro 5,5 Dimethylhydantoin
Acute and Subchronic Toxicity Studies
Acute toxicity studies investigate the adverse effects of a substance following a single or short-term exposure. For DCDMH, these studies have primarily focused on the oral and inhalation routes.
Animal studies indicate that 1,3-Dichloro-5,5-dimethylhydantoin is harmful if ingested. scbt.comhealthcouncil.nl The acute oral lethal dose (LD50) in rats has been established in the range of 766 to 800 mg/kg. homedepot.com Ingestion can lead to severe chemical burns within the oral cavity and gastrointestinal tract. scbt.com Due to its corrosive nature, it can cause immediate and severe burns to mucous membranes. homedepot.com Based on oral LD50 values, the compound is generally classified as harmful by the oral route of exposure. healthcouncil.nl
Table 1: Acute Oral Toxicity of this compound
| Test Animal | LD50 (Lethal Dose, 50%) | Effects Noted | Source |
|---|
Inhalation is a significant route of exposure for this compound, particularly in powder or dust form. cdc.govcdc.gov Exposure can cause irritation to the eyes, mucous membranes, and the respiratory system. cdc.govcdc.govnoaa.gov In one study, a 1-hour exposure to DCDMH dust at a concentration of 20.5 g/m³ resulted in the death of five out of ten rats. healthcouncil.nl The primary effects observed in animal studies include irritation of the respiratory tract. healthcouncil.nl Human data indicates that exposure to concentrations exceeding 0.2 mg/m³ can lead to symptoms such as coughing and chest discomfort. healthcouncil.nl
Table 2: Acute Inhalation Toxicity of this compound
| Test Animal | Exposure Concentration | Duration | Outcome | Source |
|---|
Irritation and Sensitization Studies
These studies assess the potential of a chemical to cause reversible or irreversible inflammatory effects on the skin and eyes, as well as its potential to induce an allergic response after repeated contact.
This compound is a significant irritant to both the skin and eyes. epa.gov The pure compound is considered corrosive and can cause severe skin burns and serious eye damage. scbt.comhomedepot.comfishersci.com In studies involving rabbits, pure DCDMH was found to be severely irritating to the skin. healthcouncil.nl Direct contact with the bleach tablets containing this chemical is reported to cause severe irritation and possible burns. homedepot.com
However, the concentration of the substance plays a critical role in the severity of the irritation. Aqueous solutions of DCDMH, adjusted to 600 ppm of available chlorine, were found to be only slightly or mildly irritating to the skin and eyes of rabbits. healthcouncil.nl
Table 3: Skin and Eye Irritation Findings for this compound
| Test Type | Test Subject | Substance Form | Result | Source |
|---|---|---|---|---|
| Skin Irritation | Rabbit | Pure Compound | Corrosive / Severely Irritating | healthcouncil.nlhomedepot.com |
| Skin Irritation | Rabbit | Aqueous Solution (600 ppm available chlorine) | Slight Irritation | healthcouncil.nl |
| Eye Irritation | Rabbit | Pure Compound | Severe Irritation / Damage | scbt.comhomedepot.com |
There is evidence to suggest that this compound has the potential to act as a skin sensitizer. epa.gov Repeated or prolonged skin contact may lead to an allergic skin reaction, also known as contact dermatitis, which is characterized by redness, swelling, and rash. scbt.comhomedepot.com However, one review by the Health Council of the Netherlands stated that it did not find data on the potential for sensitization by DCDMH. healthcouncil.nl
Genotoxicity and Mutagenicity Assessments
Genotoxicity assessments are performed to determine if a substance can damage genetic material (DNA), potentially leading to mutations or cancer. This compound has been evaluated in a variety of in vitro test systems with mixed results.
The compound did not show evidence of inducing gene mutations in bacterial systems, such as the Salmonella typhimurium (Ames) test. healthcouncil.nlepa.gov However, it tested positive for inducing mutations in a mammalian cell system (mouse lymphoma assay). healthcouncil.nl In other mammalian cell tests, it did not cause clastogenic effects, such as chromosome aberrations in Chinese hamster ovary (CHO) cells. healthcouncil.nlnih.gov Studies using Drosophila melanogaster (fruit fly) were also mixed; it was negative in the sex-linked recessive lethal test after larval and adult feeding, but a positive result was obtained when the compound was injected into adults. healthcouncil.nlepa.gov
Table 4: Summary of Genotoxicity and Mutagenicity Studies for this compound
| Test System | Test Type | Metabolic Activation | Result | Source |
|---|---|---|---|---|
| Salmonella typhimurium | Gene Mutation (Ames Test) | With & Without | Negative | healthcouncil.nlnih.gov |
| Mouse Lymphoma Cells (L5178Y) | Gene Mutation | With & Without | Positive | healthcouncil.nlnih.gov |
| Chinese Hamster Ovary (CHO) Cells | Chromosome Aberrations | With & Without | Negative | healthcouncil.nlnih.gov |
| Drosophila melanogaster | Sex-Linked Recessive Lethal | Feeding | Negative | healthcouncil.nl |
Chromosome Aberration and Sister Chromatid Exchange Studies
Studies on Chinese hamster ovary (CHO) cells have been conducted to determine the potential of this compound to induce chromosomal aberrations (abnormal changes in chromosome structure) and sister chromatid exchanges (reciprocal exchanges of DNA between sister chromatids). nih.gov In one study, this compound was tested for its ability to cause these cytogenetic changes both with and without an external metabolic activation system (rat liver S9 fraction). nih.gov The compound was found to be positive for the induction of both sister chromatid exchanges and chromosomal aberrations in CHO cells. nih.govnih.gov Another set of studies also reported that this compound induced both chromosome aberrations and sister chromatid exchanges in cultured Chinese hamster ovary cells. nih.gov
Sister chromatid exchange (SCE) is the process of genetic material being exchanged between two identical sister chromatids. wikipedia.org While the exact reason for SCE is not fully understood, it is a recognized indicator for mutagenic testing. wikipedia.org An elevated frequency of SCEs can signal an increased risk of tumorigenesis. wikipedia.org
Table 1: Chromosome Aberration and Sister Chromatid Exchange Study Results
| Test System | Endpoint | Metabolic Activation | Result |
|---|---|---|---|
| Chinese Hamster Ovary (CHO) Cells | Chromosome Aberrations | With and Without S9 | Positive nih.govnih.gov |
| Chinese Hamster Ovary (CHO) Cells | Sister Chromatid Exchanges | With and Without S9 | Positive nih.gov |
Bacterial Mutagenicity (Ames Test)
The Ames test, a bacterial reverse mutation assay, is widely used to assess the mutagenic potential of chemical compounds. nih.gov This test utilizes specific strains of Salmonella typhimurium that are engineered to be unable to synthesize the amino acid histidine. A positive test result is indicated by the reversion of this mutation, allowing the bacteria to grow in a histidine-free medium. nih.gov
This compound has been evaluated for mutagenicity in the Ames test. nih.gov The compound was tested in Salmonella typhimurium strains, and the results of these studies were negative, indicating that it did not induce gene mutations in these bacterial strains. healthcouncil.nl
Table 2: Bacterial Mutagenicity (Ames Test) Results
| Test System | Result |
|---|---|
| Salmonella typhimurium | Negative healthcouncil.nl |
Drosophila Mutagenicity Studies
Mutagenicity studies using the fruit fly, Drosophila melanogaster, serve as an important in vivo model for assessing genetic damage. These tests can evaluate the induction of sex-linked recessive lethals (SLRLs) and reciprocal translocations. epa.gov this compound has been tested for its mutagenic effects in Drosophila. nih.gov The results from these studies were negative for inducing genetic mutations in this organism. nih.gov
Table 3: Drosophila Mutagenicity Study Results
| Test System | Endpoint | Result |
|---|---|---|
| Drosophila melanogaster | Sex-Linked Recessive Lethal Mutations | Negative nih.gov |
| Drosophila melanogaster | Reciprocal Translocations | Negative nih.gov |
Developmental and Reproductive Toxicity
Limited data is available regarding the developmental and reproductive toxicity of this compound. A preliminary developmental toxicity study was conducted in CD-1 mice. healthcouncil.nl In this study, pregnant mice were administered daily doses of 500 mg/kg body weight by gavage from gestational day 6 through 13. healthcouncil.nl While this high dose resulted in the death of 9 out of 50 maternal animals, it did not adversely affect the number of viable litters or neonatal parameters such as the number of liveborn pups per litter, survival rates, pup birth weight, or pup weight gain. healthcouncil.nl The Health Council of the Netherlands noted that there were no indications of potential effects on the offspring of mice treated with daily oral doses high enough to cause maternal toxicity. healthcouncil.nl
Occupational Exposure Limits and Health Surveillance
Several organizations have established occupational exposure limits (OELs) for this compound to protect workers from potential health effects. These limits are based on evidence of systemic toxicity in laboratory animals and respiratory irritation in humans at low exposure levels. dnacih.com
The National Institute for Occupational Safety and Health (NIOSH) has set a Recommended Exposure Limit (REL) of 0.2 mg/m³ as a time-weighted average (TWA) and a Short-Term Exposure Limit (STEL) of 0.4 mg/m³. cdc.gov The Occupational Safety and Health Administration (OSHA) has a permissible exposure limit (PEL) of 0.2 mg/m³ TWA. cdc.govosha.gov The American Conference of Governmental Industrial Hygienists (ACGIH) recommends a Threshold Limit Value (TLV) of 0.2 mg/m³ TWA and a STEL of 0.4 mg/m³. osha.govhaz-map.com
NIOSH has also established an Immediately Dangerous to Life or Health (IDLH) value of 5 mg/m³. cdc.govhaz-map.com This value is based on a protection factor of 25 times the NIOSH REL and OSHA PEL, indicating the concentration at which only the most protective respirators should be used. cdc.govhaz-map.com
Health surveillance for workers exposed to this compound should include monitoring for respiratory irritation, as human exposure has been reported to cause extreme respiratory irritation at levels as low as 0.7 mg/m³. dnacih.com
Table 4: Occupational Exposure Limits
| Organization | Type | Value |
|---|---|---|
| NIOSH | REL (TWA) | 0.2 mg/m³ cdc.gov |
| NIOSH | STEL | 0.4 mg/m³ cdc.gov |
| NIOSH | IDLH | 5 mg/m³ cdc.govhaz-map.com |
| OSHA | PEL (TWA) | 0.2 mg/m³ cdc.govosha.gov |
| ACGIH | TLV (TWA) | 0.2 mg/m³ osha.govhaz-map.com |
| ACGIH | STEL | 0.4 mg/m³ osha.govhaz-map.com |
Hazard Classifications and Precautionary Statements
Under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with several hazard categories. It is recognized as an oxidizing solid, harmful if swallowed, and causes skin irritation. sigmaaldrich.comsigmaaldrich.com It may also cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects. sigmaaldrich.comguidechem.com
The GHS label elements for this compound include the signal word "Danger" and pictograms indicating its oxidizing, corrosive, and health hazard properties. sigmaaldrich.comfishersci.com
Hazard Statements:
H272: May intensify fire; oxidizer. sigmaaldrich.comguidechem.com
H302: Harmful if swallowed. sigmaaldrich.comguidechem.com
H315: Causes skin irritation. sigmaaldrich.com
H317: May cause an allergic skin reaction. sigmaaldrich.com
H410: Very toxic to aquatic life with long lasting effects. sigmaaldrich.com
Precautionary Statements: A range of precautionary statements are recommended for handling this compound. These include measures to prevent fire, such as keeping it away from heat and combustible materials. sigmaaldrich.comguidechem.com Personal protective measures are also emphasized, such as wearing protective gloves, clothing, and eye/face protection. guidechem.comfishersci.com It is advised to avoid breathing dust and to wash skin thoroughly after handling. sigmaaldrich.com Environmental precautions include avoiding release to the environment and collecting spillage. sigmaaldrich.comguidechem.com
Table 5: GHS Hazard Classifications
| Classification | Hazard Code | Description |
|---|---|---|
| Oxidizing solid | H272 | May intensify fire; oxidizer sigmaaldrich.comguidechem.com |
| Acute toxicity, Oral | H302 | Harmful if swallowed sigmaaldrich.comguidechem.com |
| Skin irritation | H315 | Causes skin irritation sigmaaldrich.com |
| Skin sensitization | H317 | May cause an allergic skin reaction sigmaaldrich.com |
| Hazardous to the aquatic environment, long-term hazard | H410 | Very toxic to aquatic life with long lasting effects sigmaaldrich.com |
Table of Compounds
| Compound Name |
|---|
| This compound |
| 1-Bromo-3-chloro-5,5-dimethylhydantoin |
| 5,5-Dimethylhydantoin (B190458) |
| Alloxan monohydrate |
| Anisyl formate |
| p-Chloroaniline |
| Chlorinated trisodium (B8492382) phosphate |
| C.I. basic red 9 HCl |
| Cytosine |
| 1,2-Dibromo-3-chloropropane |
| Dichloroacetonitrile |
| 1,3-Dichloropropene |
| Diethyl sulphate |
| Diglycidylresorcinol ether |
| 3,3-Dimethylbenzidine dihydrochloride |
| Diphenhydramine HCl |
| Histidine |
| Hydrogen |
| Hydrogen chloride |
| Hypochlorous acid |
| Malonaldehyde |
| Methane |
| 2-Mercaptobenzothiazole |
| Nitrogen chloride |
| N-Nitrosodimethylamine |
| Nitrosoguanidine |
| Oxytetracycline HCl |
| Phosgene |
| Plinabulin |
| Rotenone |
| Sodium hypochlorite (B82951) |
| Tetrakis(hydroxymethyl)phosphonium chloride |
| Tetrakis(hydroxymethyl)phosphonium sulfate |
| Tribromomethane |
| Xylene |
| 1-Aziridine ethanol |
| p,p'-DDE |
Analytical Methodologies for 1,3 Dichloro 5,5 Dimethylhydantoin
Chromatographic Techniques
Chromatographic methods are powerful tools for separating DCDMH from other components in a sample, allowing for its precise identification and measurement. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most prominently used techniques.
High-Performance Liquid Chromatography (HPLC) for Detection and Quantification
HPLC is a versatile and widely used method for the analysis of DCDMH. sielc.comnih.gov It offers high resolution and sensitivity, making it suitable for both qualitative and quantitative assessments.
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common approach for the analysis of DCDMH. sielc.comsielc.com In this technique, a nonpolar stationary phase is used with a polar mobile phase. For DCDMH analysis, a typical mobile phase consists of a mixture of acetonitrile (B52724) (MeCN) and water, often with the addition of an acid like phosphoric acid to control the pH and improve peak shape. sielc.comsielc.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase.
Several types of reverse-phase columns can be employed, such as Newcrom R1 and C18 columns. sielc.comsielc.com The Newcrom R1 column is a specialized reverse-phase column with low silanol (B1196071) activity, which can be beneficial for analyzing compounds like DCDMH. sielc.com The choice of column and mobile phase composition can be optimized to achieve the desired separation efficiency and analysis time. For faster analyses, columns with smaller particle sizes (e.g., 3 µm) can be utilized in ultra-high-performance liquid chromatography (UPLC) applications. sielc.comsielc.com
A method was developed for the simultaneous and quantitative measurement of 1,3-dimethylol-5,5-dimethylhydantoin (DMDMH) and its decomposition products, including 5,5-dimethylhydantoin (B190458) (DMH), using an HPLC system with an octadecylsilanized silica (B1680970) column. nih.gov This indicates the suitability of HPLC for analyzing related hydantoin (B18101) compounds.
Interactive Data Table: HPLC Method Parameters for DCDMH Analysis
| Parameter | Condition 1 | Condition 2 |
| Technique | Reverse-Phase HPLC | Reverse-Phase HPLC |
| Column | Newcrom R1 | Newcrom C18 |
| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid | Acetonitrile (MeCN), Water, Phosphoric Acid |
| Application | Detection and Quantification | Detection and Quantification |
| Note | For MS compatibility, replace phosphoric acid with formic acid. | For MS compatibility, replace phosphoric acid with formic acid. |
This table summarizes typical starting conditions for the HPLC analysis of DCDMH. The actual conditions may need to be optimized based on the specific instrument and sample matrix.
For enhanced selectivity and identification, HPLC can be coupled with mass spectrometry (MS). This combination, known as LC-MS, provides not only retention time data from the HPLC but also mass-to-charge ratio information from the MS, offering a high degree of confidence in compound identification.
When using MS detection, it is crucial to employ a mobile phase that is compatible with the mass spectrometer's ionization source. Volatile buffers, such as formic acid, are typically used instead of non-volatile acids like phosphoric acid. sielc.comsielc.com This is because non-volatile components can interfere with the ionization process and contaminate the MS system. A study on the simultaneous determination of 3,4-dichloroaniline (B118046) and 3,5-dichloroaniline, which are potential degradation products, utilized HPLC-MS/MS with an electrospray ionization (ESI) source, highlighting the power of this technique for analyzing related chlorinated compounds. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Products
While HPLC is well-suited for the analysis of the parent compound, gas chromatography-mass spectrometry (GC-MS) is a valuable technique for identifying and quantifying its degradation products. The hydrolysis of DCDMH can lead to the formation of various smaller, more volatile compounds that are amenable to GC analysis. For instance, 5,5-dimethylhydantoin (DMH), a potential degradation product of DCDMH, has been quantified using GC-MS. researchgate.net
A rapid and sensitive GC-MS method was developed for the determination of 1,3-dichloro-2-propanol, another small chlorinated molecule, in water. nih.gov This demonstrates the capability of GC-MS to analyze trace levels of halogenated compounds in aqueous samples, which is relevant to monitoring the environmental fate of DCDMH.
Spectroscopic Techniques
Spectroscopic methods offer alternative or complementary approaches to chromatographic techniques for the analysis of DCDMH. Chemiluminescence, in particular, has been successfully applied.
Chemiluminescence (CL) Flow-Injection Analysis
A novel and sensitive method for the determination of DCDMH is based on chemiluminescence (CL) detection coupled with flow-injection analysis (FIA). researchgate.netnih.gov This technique relies on the chemical reaction of DCDMH with luminol (B1675438) and hydrogen peroxide in an alkaline medium (pH 12.0-12.5). researchgate.netnih.gov The reaction produces light, and the intensity of this luminescence is directly proportional to the concentration of DCDMH.
This CL flow-injection method offers several advantages, including high sensitivity and a wide linear dynamic range. The reported detection limit for DCDMH using this method is 1.0 x 10⁻⁸ mol/L, with a linear relationship between luminescence intensity and concentration in the range of 3.0 x 10⁻⁸ to 8.0 x 10⁻⁶ mol/L. researchgate.netnih.gov The relative standard deviation was found to be 4.7% at a concentration of 5.0 x 10⁻⁷ mol/L, indicating good precision. researchgate.netnih.gov This method has been successfully applied to determine trace amounts of DCDMH in swimming pool water samples. researchgate.netnih.gov
Interactive Data Table: Performance of Chemiluminescence Flow-Injection Analysis for DCDMH
| Parameter | Value |
| Technique | Chemiluminescence (CL) Flow-Injection Analysis |
| Reagents | Luminol, Hydrogen Peroxide |
| pH | 12.0 - 12.5 |
| Linear Range | 3.0 x 10⁻⁸ to 8.0 x 10⁻⁶ mol/L |
| Detection Limit | 1.0 x 10⁻⁸ mol/L |
| Relative Standard Deviation (RSD) | 4.7% (at 5.0 x 10⁻⁷ mol/L) |
This table highlights the key performance characteristics of the chemiluminescence method for DCDMH analysis, demonstrating its high sensitivity and applicability for trace-level detection.
Detection Limits and Sensitivity
The sensitivity of an analytical method is determined by its detection limit, which is the lowest concentration of an analyte that can be reliably distinguished from a blank sample. For DCDMH, several highly sensitive methods have been established.
A chemiluminescence (CL) flow-injection method based on the reaction of DCDMH with luminol and hydrogen peroxide in an alkaline medium demonstrates high sensitivity. nih.gov Research has established a detection limit of 1.0 x 10⁻⁸ mol/L for this approach. nih.gov Another study using a similar chemiluminescence method reported a detection limit of 5.0 x 10⁻⁸ mol/L. guidechem.com
For the analysis of its degradation product, 5,5-dimethylhydantoin (DMH), a method using gas chromatography-mass spectrometry (GC-MS) has been validated. nih.gov This method achieved a detection limit (LOD) of 0.2 mg/kg and a limit of quantification (LOQ) of 0.5 mg/kg, showcasing its sensitivity for trace-level analysis in complex samples. nih.gov
| Analyte | Method | Detection Limit | Source |
|---|---|---|---|
| 1,3-Dichloro-5,5-dimethylhydantoin | Chemiluminescence Flow-Injection Analysis | 1.0 x 10⁻⁸ mol/L | nih.gov |
| This compound | Chemiluminescence Method | 5.0 x 10⁻⁸ mol/L | guidechem.com |
| 5,5-dimethylhydantoin | Gas Chromatography-Mass Spectrometry (GC-MS) | 0.2 mg/kg | nih.gov |
Application in Water Samples
The primary application for DCDMH is as a disinfectant in water systems, necessitating reliable analytical methods for its quantification in aqueous matrices. The aforementioned chemiluminescence flow-injection analysis has been successfully used for the determination of trace amounts of DCDMH in water samples collected from swimming pools. nih.gov Researchers have utilized this method to analyze samples from five different swimming pools, obtaining satisfactory recovery values and demonstrating its suitability for monitoring disinfectant levels. nih.gov
The United States Environmental Protection Agency (EPA) has also documented the use of high-performance liquid chromatography (HPLC) for the analysis of halogenated hydantoins, including DCDMH, in various water systems such as industrial cooling towers and swimming pools. epa.gov In one study reviewed by the EPA, the active ingredients of a formulation containing DCDMH were dissolved in distilled water at concentrations equivalent to 100 ppm to study their hydrolysis, with analysis performed by HPLC. epa.gov
Other Analytical Methods (e.g., Capillary Electrophoresis)
Besides chromatographic and chemiluminescence techniques, other analytical methods like capillary electrophoresis (CE) offer potential for the analysis of DCDMH and related compounds. Capillary electrophoresis separates ions based on their electrophoretic mobility when an electric field is applied. nih.gov The rate of movement depends on the ion's charge, size, and the viscosity of the medium. nih.gov
Capillary zone electrophoresis (CZE), the most common form of CE, is a powerful technique for the impurity profiling of various drugs. nih.gov While specific applications for DCDMH are not extensively detailed in the reviewed literature, the principles of CE make it a potentially suitable method for separating and quantifying charged species or impurities related to DCDMH in solution.
Method Validation and Performance Characteristics
Validation of an analytical method is essential to ensure its reliability, accuracy, and precision. For DCDMH and its related compounds, several methods have undergone validation, demonstrating robust performance characteristics.
A chemiluminescence flow-injection method showed a good linear relationship between the concentration of DCDMH and the luminescence intensity over a range of 3.0 x 10⁻⁸ to 8.0 x 10⁻⁶ mol/L. nih.gov The precision of this method was reported with a relative standard deviation (R.S.D.) of 4.7% for a 5.0 x 10⁻⁷ mol/L solution, and it yielded satisfying recovery values in swimming pool water samples. nih.gov Another study reported a linear range of 8.0 x 10⁻⁸ to 5.0 x 10⁻⁶ mol/L, with a relative standard deviation of 4.7% and recovery rates between 83% and 90%. guidechem.com
A validated GC-MS method for the determination of 5,5-dimethylhydantoin (DMH) in food samples demonstrated excellent performance. nih.gov The method showed a high coefficient of determination (R²) of over 0.99, indicating strong linearity. nih.gov The accuracy was between 91.6% and 99.8%, and the precision, measured as relative standard deviation (RSD%), ranged from 1.1% to 10.8%. nih.gov Similarly, an HPLC method developed for DCDMH-related compounds in cosmetics showed that calibration curves were linear over wide concentration ranges, with average recoveries between 85% and 105%. nih.gov
Advanced Applications and Research Directions of 1,3 Dichloro 5,5 Dimethylhydantoin
Antimicrobial Efficacy and Mechanisms of Action
1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) is a potent antimicrobial agent recognized for its effectiveness in various sanitation and disinfection processes. chemimpex.com Its utility stems from its ability to act as a stable source of chlorine, which is released in a controlled manner in aqueous environments.
Broad-Spectrum Activity (Bacteria, Viruses, Fungi, Algae)
DCDMH exhibits a wide range of antimicrobial activity, making it effective against a diverse array of microorganisms. It is widely used as a disinfectant, biocide, and algaecide. modychemi.comirochemical.com Research and application have demonstrated its efficacy in killing bacteria, viruses, fungi, and algae. irochemical.com This broad-spectrum capability makes it a versatile choice for applications ranging from recreational water treatment to industrial sanitation. chemimpex.commodychemi.com Its applications include sterilizing swimming pools, industrial water systems, and environments in hotels and hospitals. irochemical.com
Table 1: Documented Antimicrobial Spectrum of DCDMH
| Microorganism Type | Efficacy Noted | Common Applications |
| Bacteria | Effective against various bacteria. chemimpex.commodychemi.com | Swimming pools, cooling towers, spas, wastewater treatment, surface disinfection. chemimpex.commodychemi.com |
| Viruses | Documented virucidal activity. irochemical.com | General disinfection, water sterilization. irochemical.com |
| Fungi | Effective against fungi. irochemical.com | Preservative in textiles to prevent mold and mildew. chemimpex.com |
| Algae | Effective as an algaecide. modychemi.comirochemical.com | Swimming pools, cooling towers, fountains, aquaculture. modychemi.comirochemical.comgoogle.com |
Disruption of Microbial Cell Membranes and Proteins
The primary mechanism of antimicrobial action for DCDMH involves the release of chlorine upon contact with water. modychemi.comnoaa.gov It undergoes hydrolysis in water to form hypochlorous acid (HOCl), a strong oxidizing agent. modychemi.com
The antimicrobial process can be summarized as follows:
Hydrolysis: DCDMH reacts with water, releasing hypochlorous acid (HOCl). modychemi.com
Oxidation: The released HOCl acts as a powerful oxidizing agent on microbial cells.
Cellular Damage: This oxidation process targets and disrupts essential cellular components, including proteins and the cell membrane.
Cell Lysis: The damage to the cell structure ultimately leads to cell lysis and the death of the microorganism.
This mode of action is characteristic of chlorine-releasing disinfectants, where the oxidative stress induced by the halogen is the principal cause of microbial inactivation.
Comparison with Other Biocides and Halogenated Hydantoins
The performance of DCDMH is often compared with other biocides, including other halogenated hydantoins and traditional chlorine sources like sodium hypochlorite (B82951).
Compared to Sodium Hypochlorite: In one study, aqueous solutions of DCDMH and sodium hypochlorite, both adjusted to the same "available chlorine" concentration, were found to be mildly irritating to rabbit eyes. healthcouncil.nl This suggests a comparable level of irritation at equivalent chlorine levels under specific test conditions.
Compared to Other Halogenated Hydantoins: Halogenated hydantoins as a class, including DCDMH, have demonstrated distinct advantages. For instance, N-dichloro and N-dibromo derivatives of dimethylhydantoin exhibit different reactivity compared to N-chloro-N-bromo versions, which are particularly effective at saturating double bonds in organic compounds. google.com Research on biofilm control has shown that halogenated hydantoins can be more efficacious than free halogen donors like sodium hypochlorite (NaOCl) and sodium hypobromite (B1234621) (NaOBr), as the combination of free and combined halogen appears more effective against attached bacteria. researchgate.net Specifically, 1-bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) was found to be more effective than either free chlorine or free bromine in controlling certain filamentous biofilms. researchgate.net Another related compound, 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), has been shown to be an effective antimicrobial intervention for reducing pathogenic bacteria like E. coli O157:H7 and Salmonella on meat surfaces, with performance comparable to hot water treatment after a period of storage. nih.gov
Table 2: Comparative Features of Halogenated Biocides
| Biocide | Primary Active Species | Key Characteristics |
| This compound (DCDMH) | Hypochlorous acid (HOCl) modychemi.com | Stable solid, controlled chlorine release, effective against a broad spectrum of microbes. chemimpex.comirochemical.com |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Hypobromous acid (HOBr) wikipedia.org | Used for water purification and disinfection; effective against pathogenic bacteria on surfaces. nih.govwikipedia.org |
| 1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) | HOCl and HOBr | More efficacious than free halogens alone for controlling some filamentous biofilms. researchgate.net |
| Sodium Hypochlorite (NaOCl) | Hypochlorous acid (HOCl) | A common liquid bleach and disinfectant; research suggests it may be less effective at penetrating biofilms than halogenated hydantoins. researchgate.net |
Water Treatment Research
DCDMH is a key chemical in various water treatment scenarios due to its stability, efficacy across a range of pH levels, and effectiveness as a biocide. chemimpex.com
Use in Cooling Tower Water Treatment and Biofilm Control
Industrial cooling towers are susceptible to microbial growth and the formation of biofilms, which can impede heat transfer and harbor pathogens. DCDMH is widely used in these systems to control the growth of bacteria and algae. chemimpex.commodychemi.comgoogle.com
A significant area of research focuses on its ability to control and remove biofilms. Biofilms are communities of microorganisms encased in a protective extracellular polymeric substance (EPS) matrix, which makes them resistant to conventional biocides. nih.gov Research has shown that chlorinated hydantoins like DCDMH can be uniquely effective at removing existing biofilms, causing them to slough off soon after application. google.com This is a notable advantage, as some other biocides may only prevent further growth without removing the established biofilm. google.com Furthermore, the active chlorine solutions derived from DCDMH are noted for their photostability, which is advantageous for open or sun-exposed water systems. google.com Studies have also supported the idea that halogenated hydantoins are better at penetrating biofilms than free chlorine. researchgate.net
Municipal Water Purification Systems
The application of DCDMH extends to the sterilization of tap water, indicating its use in municipal water purification contexts. irochemical.com As an effective disinfectant, it serves as a source of chlorine for sanitizing water to make it safe for consumption and distribution. modychemi.com Its broad-spectrum activity against germs, viruses, and algae is crucial for maintaining the quality and safety of public water supplies. irochemical.com The related compound DBDMH is also explicitly mentioned for its use in drinking water purification. wikipedia.org
Swimming Pool and Spa Sanitation
This compound (DCDMH) is a key chemical agent in the sanitation of swimming pools and spas. chemimpex.comirochemical.com Its effectiveness stems from its function as a biocide that controls the proliferation of algae and bacteria, ensuring the water remains safe and clean for recreational use. chemimpex.com The compound's stability and efficacy across a range of pH levels make it a preferred choice for water treatment. chemimpex.com
One of the primary advantages of DCDMH in this application is its nature as a slow-release disinfectant. irochemical.com This property ensures a consistent and prolonged disinfection of the water without the need for frequent reapplication. guidechem.com In aqueous solutions, DCDMH gradually releases active chlorine, which is a potent agent against a wide spectrum of microorganisms. guidechem.com Research has shown that disinfectants and their by-products in swimming pools are effective against various pathogens. nih.gov
A related compound, 1-bromo-3-chloro-5,5-dimethylhydantoin (BCDMH), is also used for disinfecting recreational water. researchgate.net Studies have investigated the by-products formed from the use of these hydantoin-based disinfectants in swimming pools, identifying numerous compounds, many of which are nitrogen-containing and result from the reaction of the disinfectant with organic matter from swimmers. nih.govnih.gov
Table 1: Application of this compound in Water Sanitation
| Application Area | Key Function | Primary Advantage | Relevant Compounds |
| Swimming Pools | Disinfectant, Biocide | Slow, sustained release of chlorine | This compound |
| Spas | Algae and bacteria control | Stability across various pH levels | 1-Bromo-3-chloro-5,5-dimethylhydantoin |
Wastewater Treatment
The application of this compound extends to the treatment of industrial wastewater. lookchem.com Its role as a disinfectant is crucial in eliminating harmful microorganisms before the water is discharged or reused. lookchem.com The compound's biocidal properties help in maintaining the quality and safety of water supplies. lookchem.com
In industrial water systems and cooling towers, DCDMH is effective in controlling microbial growth. chemimpex.com Its ability to function as a biocide in these environments helps prevent biofouling and maintain operational efficiency. chemimpex.com The controlled release of chlorine from DCDMH allows for effective disinfection without the formation of significant levels of harmful by-products. chemimpex.com
Industrial and Material Science Applications
This compound is a versatile compound with several applications in industrial processes and material science due to its potent antimicrobial and oxidizing properties. chemimpex.com
Bleaching Agent Research
Research has identified this compound as an effective bleaching agent. guidechem.comlookchem.com It is utilized in laundry bleaches and for industrial bleaching purposes. lookchem.com Its bleaching action is attributed to its nature as a strong oxidizing agent and its ability to release chlorine when in contact with water, which breaks down chromophores and whitens materials. guidechem.com
Food and Beverage Processing Sanitization
In the food and beverage industry, maintaining a high level of hygiene is critical to prevent contamination. This compound is employed for sanitizing surfaces in food processing facilities. chemimpex.com Its broad-spectrum antimicrobial activity provides a reliable method for maintaining hygienic conditions and preventing the spread of foodborne pathogens. chemimpex.comnih.gov The sanitation process in food manufacturing is designed to remove soils and microorganisms, and chemical agents like DCDMH play a crucial role. chemimpex.com
Studies have shown that disinfectants are effective against common foodborne pathogens such as Listeria monocytogenes, Staphylococcus aureus, and Escherichia coli on surfaces like stainless steel, which is prevalent in the food industry. nih.gov The prevention of cross-contamination and the control of microbial growth are essential for food safety, and the use of effective sanitizers is a key component of good manufacturing practices. nih.govwho.int
Table 2: Efficacy of Disinfectants Against Foodborne Pathogens on Stainless Steel
| Disinfectant | Pathogen | Efficacy |
| Iodine (0.20%) | L. monocytogenes, S. aureus, E. coli | No growth detected after 10 min |
| Biguanide (0.50%) | L. monocytogenes, S. aureus, E. coli | No growth detected after 10 min |
| Quaternary ammonium (B1175870) compounds (0.50%) | L. monocytogenes, S. aureus, E. coli | No growth detected after 10 min |
| Peracetic acid (0.50%) | L. monocytogenes, S. aureus, E. coli | No growth detected after 10 min |
| Sodium hypochlorite (1.50%) | L. monocytogenes, S. aureus, E. coli | No growth detected after 10 min |
| Source: Adapted from research on disinfectant activity against foodborne pathogens. nih.gov |
Healthcare and Pharmaceutical Manufacturing Disinfection
The antimicrobial properties of this compound make it valuable in healthcare and pharmaceutical settings. It is used for disinfecting surfaces to maintain sterile environments and prevent the transmission of infections. chemimpex.com In pharmaceutical manufacturing, DCDMH is used as an intermediate in the synthesis of certain drugs. lookchem.com Its role as a chlorinating agent is utilized in various synthetic organic chemistry processes, including the preparation of pharmaceutical compounds. arcjournals.orgsigmaaldrich.comsigmaaldrich.com
Textile Industry Preservation
In the textile industry, this compound serves as a preservative. chemimpex.com It is applied to fabrics to prevent the growth of mold and mildew, thereby extending the life and maintaining the quality of the textile products. chemimpex.com Research in this area also explores the development of durable and regenerable antibacterial fabrics. For instance, studies have been conducted on finishing fabrics with N-halamine precursors, such as 1,3-dihydroxymethyl-5,5-dimethylhydantoin (DMDMH), which can then be chlorinated to impart biocidal properties to the textile. researchgate.net This innovative approach can provide fabrics with long-lasting antimicrobial functionality. researchgate.net
Organic Synthesis and Catalysis Research
DCDMH has emerged as a significant reagent in the field of organic synthesis and catalysis, offering a safer and more manageable alternative to other halogenating and oxidizing agents. researchgate.netarcjournals.org Its utility is demonstrated in a wide array of chemical transformations.
This compound is recognized as an effective oxidizing agent for a variety of functional groups. sigmaaldrich.comsigmaaldrich.com It provides a valuable tool for chemists to perform oxidations under generally mild conditions.
Research has demonstrated its efficacy in the oxidation of urazoles and bis-urazoles to their corresponding triazolinediones. sigmaaldrich.com Furthermore, DCDMH can be employed for the selective oxidation of oximes to their parent carbonyl compounds, a transformation that is crucial in synthetic pathways. researchgate.net This method is noted for its simple work-up procedure, which helps in minimizing product loss and allows for the selective oxidation of oximes in the presence of other sensitive functional groups like alcohols and alkenes. researchgate.net
A significant application of DCDMH as an oxidizing agent is in the one-pot synthesis of sulfonamides from thiols and disulfides. In this process, the sulfonyl chloride intermediate is generated in situ from the oxidation of thiols by DCDMH. This intermediate then reacts with an amine in the same reaction vessel to produce the desired sulfonamide in high yields. researchgate.net
Below is a table summarizing selected applications of DCDMH as an oxidizing agent:
| Substrate Type | Product Type | Additional Reagents/Conditions | Reference |
|---|---|---|---|
| Urazoles/Bis-urazoles | Triazolinediones | Not specified | sigmaaldrich.com |
| Oximes | Carbonyl Compounds | Optimized procedure, selective in presence of alcohols/alkenes | researchgate.net |
| Thiols/Disulfides | Sulfonamides | N-benzyl-trimethylammonium chloride, water, amine | researchgate.net |
The primary utility of DCDMH in many synthetic applications is as a chlorinating reagent. arcjournals.org It serves as a solid, stable, and safer source of chlorine compared to gaseous chlorine or other liquid chlorinating agents.
One notable application is the dichlorination of alkenes. In the presence of a catalyst like zinc chloride, DCDMH can efficiently convert both electron-rich and electron-deficient alkenes into their corresponding vicinal dichlorides. researchgate.net This method is presented as a more straightforward and safer alternative to traditional chlorination methods. Experimental evidence suggests that the formation of a chlorine/trichloride (B1173362) anion is key to this transformation. researchgate.net
DCDMH is also utilized for the chlorination of other organic molecules, including the cytosine base and in the synthesis of α-chloroacetophenones. sigmaaldrich.comsigmaaldrich.com Its role extends to the selective halogenation of ketones and as a chlorenium source in asymmetric chlorolactonization reactions. sigmaaldrich.com
The table below highlights various applications of DCDMH as a chlorinating reagent:
| Substrate Type | Product Type | Additional Reagents/Conditions | Reference |
|---|---|---|---|
| Alkenes | Vicinal Dichlorides | Zinc Chloride | researchgate.net |
| Cytosine Base | Chlorinated Cytosine | Not specified | sigmaaldrich.com |
| Acetophenones | α-Chloroacetophenones | Not specified | sigmaaldrich.com |
A novel application of this compound is in promoting the esterification of carboxylic acids. Research has shown that DCDMH can facilitate the synthesis of esters from a wide range of carboxylic acids, including simple molecules, drugs, and amino acids, reacting with alcohols. researchgate.net This method is characterized by its mild reaction conditions and high efficiency, leading to good to excellent yields of the corresponding esters. researchgate.net
The table below presents examples of esterification reactions promoted by DCDMH:
| Carboxylic Acid | Alcohol | Product | Yield | Reference |
|---|---|---|---|---|
| Benzoic acid | Methanol (B129727) | Methyl benzoate | 95% | researchgate.net |
| Acetic acid | Benzyl alcohol | Benzyl acetate | 92% | researchgate.net |
| Phenylacetic acid | Ethanol | Ethyl phenylacetate | 94% | researchgate.net |
The reactivity of this compound makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and potentially agrochemicals.
In the realm of drug synthesis, DCDMH has been employed as a selective chlorinating agent in the synthesis of a heavily functionalized quinoline (B57606) derivative, which is a key step in the production of the antibiotic ABT-492. arcjournals.org Its ability to act as a terminal oxidant has also been noted in the Sharpless asymmetric aminohydroxylation, a powerful method for the synthesis of chiral amino alcohols, which are important building blocks for many pharmaceutical compounds. arcjournals.org
Furthermore, DCDMH reacts with amino acids. Kinetic studies have shown that it can oxidize amino acids like ℓ-alanine and ℓ-glycine to their corresponding aldehydes. arcjournals.orgarcjournals.org This reactivity highlights its potential in amino acid modification and the synthesis of related derivatives.
While direct synthesis of commercial insecticides using DCDMH as a primary intermediate is not extensively documented in the provided search results, its role as a versatile chlorinating and oxidizing agent suggests its potential applicability in the synthesis of various halogenated organic compounds, a class to which many insecticides belong. The hydantoin (B18101) structure itself is a component of some bioactive molecules.
Computational Chemistry and Modeling Studies
Currently, there is a limited amount of publicly available research focused specifically on the computational chemistry and modeling of this compound. Such studies could provide deeper insights into its reaction mechanisms, reactivity with different substrates, and electronic properties, further expanding its applications in organic synthesis and materials science.
Structure-Activity Relationship (SAR) Analysis
Structure-activity relationship (SAR) analysis of this compound (DCDMH) and related compounds primarily focuses on how modifications to the hydantoin ring and its substituents influence antimicrobial efficacy and stability. The core of DCDMH's activity lies in the N-Cl bonds, which are responsible for the release of active chlorine in aqueous solutions.
The substituents on the hydantoin ring play a crucial role in the compound's properties. For instance, the two methyl groups at the C-5 position are significant. Altering these groups, such as in 1,3-dichloro-5-ethyl-5-methylhydantoin (B1329273) (DCEMH), can modify the dissolution rate and stability. This balance is critical in applications requiring a sustained release of chlorine.
The nature of the halogen atoms also dictates the compound's reactivity and biocidal spectrum. While DCDMH contains two chlorine atoms, related compounds like 1-bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) exhibit different performance characteristics. BCDMH is often preferred in environments with high pH, such as cooling towers, due to the greater stability of bromine under these conditions.
Research has also explored other N-halamine compounds, such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS), for their catalytic and synthetic applications. mdpi.com The varying halogen atoms and ring structures in these compounds lead to differences in their reactivity and suitability for specific chemical transformations. mdpi.com
The following table summarizes the key structural features and their impact on the activity of DCDMH and related compounds.
Table 1: Structure-Activity Relationship of DCDMH and Analogs
| Structural Feature | Influence on Activity | Example Compound(s) |
|---|---|---|
| N-Cl Bonds | Primary source of antimicrobial activity through the release of active chlorine. | This compound (DCDMH) |
| C-5 Substituents | Affect dissolution rate and stability. | This compound (DCDMH), 1,3-Dichloro-5-ethyl-5-methylhydantoin (DCEMH) |
| Halogen Type | Determines reactivity and biocidal spectrum, especially concerning pH stability. | 1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) |
Molecular Dynamics and Docking Simulations
While specific molecular dynamics and docking simulation studies for this compound are not extensively reported in publicly available literature, the principles of these techniques can be applied to understand its mechanism of action. Molecular docking could be used to model the interaction of DCDMH and its hydrolysis product, hypochlorous acid, with microbial enzymes and cellular components. These simulations could help elucidate how the compound disrupts essential biological processes, leading to cell death.
For instance, docking studies could investigate the binding affinity of the active chlorine species to the active sites of key bacterial enzymes, thereby inhibiting their function. Molecular dynamics simulations could further explore the stability of these interactions and the conformational changes induced in the target proteins.
In the context of its synthetic applications, molecular modeling could be employed to understand the catalytic mechanism of DCDMH in reactions like the Biginelli synthesis of dihydropyrimidinones. koreascience.kr By simulating the interaction of DCDMH with the reactants, researchers could gain insights into the transition states and reaction pathways, aiding in the optimization of reaction conditions.
Challenges and Future Research Directions
A significant challenge associated with DCDMH is the formation of disinfection byproducts (DBPs), which can have adverse environmental and health effects. nih.gov This has spurred research into greener alternatives.
Peracetic acid (PAA) and hydrogen peroxide are emerging as environmentally benign alternatives. biosourceinc.com Their degradation products are water, oxygen, and acetic acid, which are less harmful than chlorinated byproducts. biosourceinc.com These "green" biocides are finding applications in various industries, including food and beverage processing and wastewater treatment. biosourceinc.com
Other alternatives being explored include fluorinated compounds with shorter chain lengths, such as fluorotelomer alcohols and perfluorobutane sulfonate (PFBS). mst.dk Non-fluorinated alternatives like fatty alcohol polyglycolether sulfates, silicone polymers, and sulfosuccinates are also under investigation. mst.dk
The following table highlights some of the environmentally friendly alternatives to DCDMH.
Table 2: Environmentally Friendly Alternatives to DCDMH
| Alternative | Key Advantages | Primary Applications |
|---|---|---|
| Peracetic Acid (PAA) | Decomposes into harmless byproducts (water, oxygen, acetic acid). biosourceinc.com | Food and beverage sanitation, wastewater treatment, medical disinfection. biosourceinc.com |
| Hydrogen Peroxide | Environmentally safe degradation products. biosourceinc.com | Water treatment, pulp and paper industry, sanitation. biosourceinc.com |
| Short-chain Fluorinated Compounds | Reduced bioaccumulation potential compared to long-chain counterparts. | Various industrial applications. mst.dk |
The formation of disinfection byproducts (DBPs) such as trihalomethanes (THMs) is a major concern with the use of chlorine-based disinfectants like DCDMH. nih.govnih.gov Research has focused on strategies to mitigate the formation of these byproducts.
One approach is to optimize the disinfection process itself. Studies have shown that changing from chlorinated disinfection technologies to alternatives like peracetic acid (PAA) or PAA/UV can significantly reduce DBP formation. csic.es
Pre-treatment of water before chlorination is another strategy. However, studies have shown that methods like sand filtration, ceramic filtration, and cloth filtration are not always effective in reducing THM formation. nih.govnih.gov In some cases, certain pre-treatment methods, like the use of a flocculant/disinfectant tablet, have been observed to increase turbidity. nih.gov
Further research is needed to develop effective and practical strategies for minimizing DBP formation while maintaining adequate disinfection efficacy. This includes exploring advanced oxidation processes and novel catalytic systems.
The efficacy and stability of DCDMH can be influenced by various environmental factors, including pH, temperature, and the presence of organic matter. Its stability and effectiveness at a range of pH levels are considered advantageous. chemimpex.com
To enhance its performance, DCDMH is sometimes used in combination with other agents. For instance, in the dichlorination of alkenes, the use of zinc chloride (ZnCl2) as a co-reagent has been shown to improve the efficiency of the reaction. researchgate.net
The formulation of the product also plays a role in its stability and release characteristics. For example, dual-layer tablets containing both DCDMH and its ethyl-methyl analog (DCEMH) are designed for sustained chlorine release.
Future research could focus on developing novel formulations, such as microencapsulation or nano-formulations, to improve the stability and controlled release of DCDMH. Additionally, exploring synergistic combinations with other antimicrobial agents could lead to enhanced efficacy against a broader spectrum of microorganisms.
The use of DCDMH is subject to regulatory oversight due to its potential health and safety hazards. It is classified as a hazardous substance and is regulated by agencies such as the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH). nj.govosha.gov
Exposure to DCDMH can cause irritation to the skin, eyes, and respiratory system. nj.gov It is also a combustible solid and can react with water to produce poisonous and corrosive gases. nj.gov Therefore, strict safety precautions, including the use of personal protective equipment and proper ventilation, are necessary when handling this compound. nj.gov
Regulatory bodies have established workplace exposure limits to protect workers from the harmful effects of DCDMH. nj.govcdc.gov For example, OSHA has set a permissible exposure limit (PEL) of 0.2 mg/m³ as an 8-hour time-weighted average. nj.govcdc.gov
Continued research is essential to fully understand the long-term health and environmental impacts of DCDMH and its byproducts. This research will inform the development of stricter regulations and safer handling practices, ensuring the responsible use of this compound in both research and industrial applications.
Exploration of New Chemical Derivations with Tailored Properties
While this compound (DCDMH) is extensively utilized as a potent chlorinating and oxidizing agent in organic synthesis, research into the direct chemical derivatization of the DCDMH molecule itself to create novel compounds with tailored properties is less common. The high reactivity of the N-Cl bonds often leads to the transfer of chlorine to a substrate rather than modification of the hydantoin core while retaining the chloro-substituents.
However, the broader field of hydantoin chemistry is rich with examples of how the core 5,5-dimethylhydantoin (B190458) structure, the parent of DCDMH, serves as a versatile scaffold for the synthesis of new derivatives with highly specific and tailored functionalities. Researchers have successfully modified the hydantoin ring at various positions to develop compounds with a wide array of biological activities. This exploration of the chemical space around the hydantoin nucleus provides significant insights into the potential for creating novel derivatives, which could, in principle, be synthesized from or exist as N-chlorinated analogues.
The primary routes for derivatization of the hydantoin core involve substitution at the N-1 and N-3 positions and modifications at the C-5 position. These synthetic strategies have yielded derivatives with promising applications in medicine and materials science.
One significant area of research is the development of hydantoin-based therapeutic agents. By introducing various substituents onto the hydantoin ring, scientists have been able to synthesize compounds with potent biological activities. For instance, derivatives of 5,5-diphenylhydantoin, a close structural relative of 5,5-dimethylhydantoin, have been synthesized and investigated for their anticonvulsant properties.
Another key area of investigation is the synthesis of thiohydantoin derivatives, where one or both carbonyl groups of the hydantoin ring are replaced by a thiocarbonyl group. These sulphur-containing analogues have shown a broad spectrum of biological activities and serve as important intermediates in the synthesis of other biologically active molecules. The synthesis of these derivatives often starts from α-amino acids and isothiocyanates.
The following tables summarize selected research findings on the synthesis of new chemical derivations from the broader hydantoin family, illustrating the potential for creating tailored properties by modifying the core structure.
Table 1: Synthesis of Biologically Active Hydantoin Derivatives
| Derivative Class | Starting Materials | Key Modifications | Tailored Property/Application |
| 3,4-dihydropyrimidin-2(1H)-ones | Aldehyde, β-ketoester, Urea/Thiourea | Biginelli reaction catalyzed by DCDMH | Potential pharmaceutical applications koreascience.kr |
| Sulfonamides | Thiols/Disulfides, Amines | Oxidation with DCDMH to form sulfonyl chloride intermediate | Synthesis of sulfonamides with potential biological activity researchgate.net |
Table 2: Research Findings on Substituted Hydantoin Derivatives
| Research Focus | Derivative Synthesized | Key Findings |
| Catalysis | DCDMH as a catalyst | Efficiently catalyzes the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (Biginelli reaction) with high yields and short reaction times. koreascience.kr |
| Reagent for Synthesis | DCDMH as an oxidizing agent | Facilitates the one-pot synthesis of sulfonamides from thiols and disulfides under mild conditions. researchgate.net |
| Dichlorination of Alkenes | vicinal dichlorides | A combination of DCDMH and zinc chloride provides an efficient and safer alternative to chlorine gas for the dichlorination of electron-rich and electron-deficient alkenes. researchgate.net |
While direct derivatization of this compound is not a primary focus in current research, the extensive studies on its parent compound, 5,5-dimethylhydantoin, and other related hydantoins, highlight the vast potential of this chemical scaffold. Future research may explore methods to selectively react with the hydantoin ring of DCDMH without cleaving the N-Cl bonds, or to introduce functional groups onto the chlorinated hydantoin structure, thereby opening up new avenues for the creation of novel derivatives with unique and tailored properties for a variety of advanced applications.
Q & A
Q. What experimental parameters influence the regioselectivity of DCDMH in aromatic chlorination reactions?
DCDMH is widely used for chlorination due to its controlled release of chlorine. Regioselectivity depends on reaction temperature, solvent polarity, and substrate electronic effects. For example, in the synthesis of 5-methoxy-6-chlorotetralone, maintaining temperatures below room temperature minimizes 6,8-dichlorinated byproducts . Solvent-free conditions or non-polar solvents (e.g., carbon tetrachloride) enhance selectivity by reducing side reactions .
Q. How does DCDMH compare to other chlorinating agents (e.g., N-chlorosuccinimide) in terms of safety and reactivity?
DCDMH offers milder reactivity compared to Cl₂ or SO₂Cl₂, reducing risks of over-chlorination. However, it is moisture-sensitive and decomposes into hypochlorous acid, requiring anhydrous conditions for optimal performance. Unlike NCS, DCDMH’s higher chlorine content (68% available chlorine) enables efficient chlorination with fewer equivalents .
Q. What are the best practices for sterilizing biological samples using DCDMH while preserving viability?
DCDMH effectively eliminates microbial contamination in fern spores without compromising germination rates. A protocol using 0.1% DCDMH solution for surface sterilization achieved 85% spore viability. Key factors include short exposure times (<5 minutes) and neutral pH to avoid decomposition into corrosive byproducts .
Q. Which solvents are optimal for DCDMH-mediated reactions, and how does solubility impact reaction efficiency?
DCDMH is freely soluble in chlorinated solvents (methylene chloride, chloroform) and benzene but poorly soluble in water (0.21% at 25°C). Solvent choice affects reaction kinetics: polar aprotic solvents (e.g., acetonitrile) accelerate oxidation, while non-polar solvents favor controlled chlorination .
Advanced Research Questions
Q. How can researchers selectively synthesize α-mono- vs. α,α-dichloro ketones using DCDMH?
Selective chlorination is achieved through solvent and catalyst modulation:
- α-Monochlorination : Use silica gel as a catalyst in methanol under reflux (86–98% yield).
- α,α-Dichlorination : Employ a choline chloride/p-TsOH deep eutectic solvent at room temperature (86–95% yield). Mechanistic studies suggest that hydrogen-bonding interactions in the eutectic solvent stabilize dichlorinated intermediates .
Q. What analytical methods are recommended for detecting and quantifying DCDMH decomposition products?
DCDMH decomposes into 5,5-dimethylhydantoin and hypochlorous acid. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and ion chromatography (for chloride ions) are effective. FT-IR can track N-Cl bond degradation, critical for assessing stability during storage .
Q. How do pH and temperature affect the stability and oxidative capacity of DCDMH in aqueous solutions?
- pH Dependence : DCDMH is stable at pH 6–8 but decomposes rapidly above pH 9, releasing Cl⁺ ions.
- Temperature : Storage at ≤25°C prevents thermal degradation (mp 132–134°C). Elevated temperatures accelerate hydrolysis, reducing available chlorine by 30% within 24 hours at 40°C .
Q. What strategies mitigate hazards during large-scale DCDMH reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
